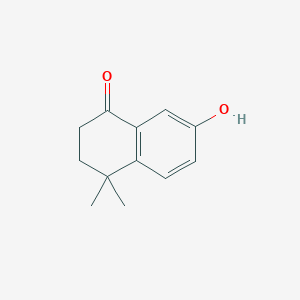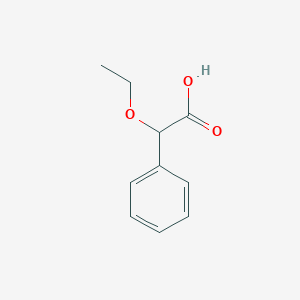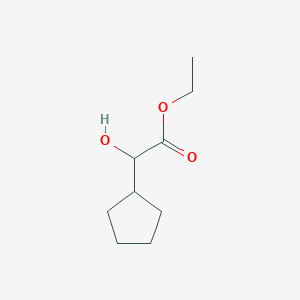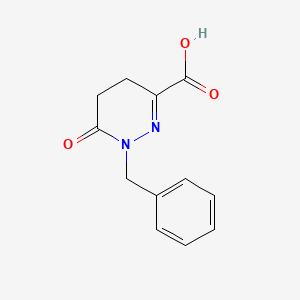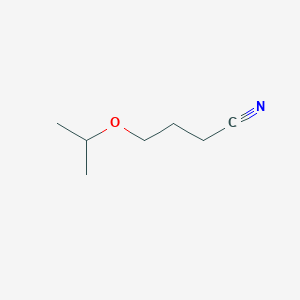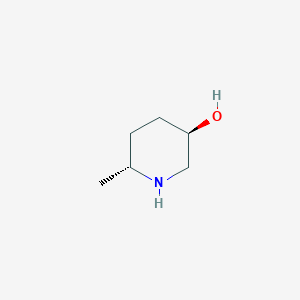
5-苯基戊-4-炔酸
描述
5-Phenylpent-4-ynoic Acid (PPA) is a chemical compound that belongs to the category of substituted propiolic acids. It has a molecular weight of 174.2 and is typically available in powder form .
Synthesis Analysis
The synthesis of 5-Phenylpent-4-ynoic Acid involves multiple steps. One method involves the use of copper (I) iodide, diethylamine, and palladium diacetate, followed by a reaction with potassium hydroxide . Other methods involve the use of chromium (VI) oxide and sulfuric acid in acetone .Molecular Structure Analysis
The IUPAC name for 5-Phenylpent-4-ynoic Acid is 5-phenyl-4-pentynoic acid . The InChI code for this compound is 1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) .Physical and Chemical Properties Analysis
5-Phenylpent-4-ynoic Acid is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .科学研究应用
合成和化学应用
5-苯基戊-4-炔酸及其衍生物已在有机合成领域得到广泛研究。 Caporusso 和 Lardicci (1983) 通过立体专一溴化-脱氢溴化程序展示了手性 alk-1-炔的合成,包括 5-苯基戊-4-炔酸衍生物,表明其在手性合成中的效用 (Caporusso & Lardicci, 1983)。此外,Parpart 等人。(2015) 报道了光学纯 (S)-2-氨基-5-[芳基]戊-4-炔酸的合成,突出了它们作为醛糖还原酶选择性抑制剂的潜力,醛糖还原酶是一种与糖尿病并发症有关的酶 (Parpart et al., 2015)。
手性衍生化剂中的用途
Pérez-Estrada 等人。(2012) 探索了 5-苯基戊-4-炔酸衍生物在 2-甲氧基-2-苯基戊-3-炔酸的非对映选择性制备中的用途,证明了它们作为核磁共振光谱中可靠的手性衍生化剂 (CDA) 的潜力 (Pérez-Estrada et al., 2012)。
有机合成中的自由基捕获
Das 和 Roy (1994) 研究了 5-苯基戊-4-炔基钴肟在热或光化学条件下捕获自由基的作用,展示了其在有机合成和自由基机理研究中的应用 (Das & Roy, 1994)。
新型化合物合成
Golovanov 等人。(2019) 发现了由涉及 5-苯基戊-4-炔酸的反应形成的新型吡啶甜菜碱,突出了其在合成具有各种领域潜在应用的新化学实体中的作用 (Golovanov et al., 2019)。
微生物的代谢产物
Potterat 等人。(1994) 从链霉菌属的培养滤液中分离并鉴定了苯基戊二烯酰胺,表明 5-苯基戊-4-炔酸衍生物作为微生物中的天然产物的存在 (Potterat et al., 1994)。
属性
IUPAC Name |
5-phenylpent-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450394 | |
| Record name | 5-phenylpent-4-ynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-92-3 | |
| Record name | 5-phenylpent-4-ynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


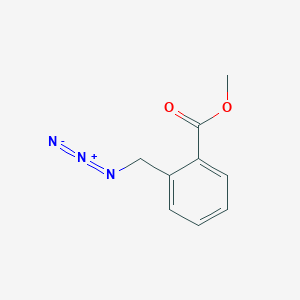
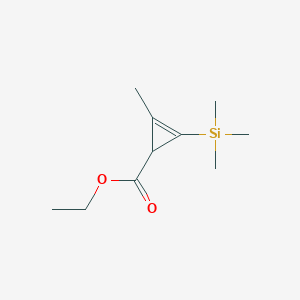
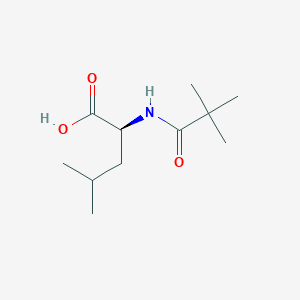

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
